molecular formula C18H18FN3O2 B2602314 (3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 2094018-32-1

(3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2602314
CAS No.: 2094018-32-1
M. Wt: 327.359
InChI Key: CDRKDJARBYKVQT-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluoropyridine moiety and a tetrahydroisoquinoline core suggests that this compound may have unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluoropyridine Moiety: This step may involve nucleophilic substitution reactions where a fluoropyridine derivative is introduced to the tetrahydroisoquinoline core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or neuroprotective agent, depending on its interaction with biological targets.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity and specificity, while the tetrahydroisoquinoline core may modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-N-ethyl-2-(6-chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • (3R)-N-ethyl-2-(6-bromopyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Uniqueness

The presence of a fluorine atom in the pyridine ring distinguishes (3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide from its analogs. Fluorine atoms can significantly influence the compound’s metabolic stability, lipophilicity, and binding interactions, making it potentially more effective in its biological applications.

Properties

IUPAC Name

(3R)-N-ethyl-2-(6-fluoropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-2-20-17(23)15-9-12-5-3-4-6-14(12)11-22(15)18(24)13-7-8-16(19)21-10-13/h3-8,10,15H,2,9,11H2,1H3,(H,20,23)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKDJARBYKVQT-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H]1CC2=CC=CC=C2CN1C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.